7-Bromoquinoline-2-carboxylic acid
Übersicht
Beschreibung
7-Bromoquinoline-2-carboxylic acid is a halogenated heterocyclic compound with the molecular formula C10H6BrNO2. It is a derivative of quinoline, a nitrogen-containing aromatic compound.
Vorbereitungsmethoden
The synthesis of 7-Bromoquinoline-2-carboxylic acid can be achieved through several methods. One common approach involves the bromination of quinoline-2-carboxylic acid. This reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions .
Industrial production methods may involve more scalable and efficient processes, such as continuous flow synthesis or the use of environmentally friendly catalysts and solvents. These methods aim to improve yield, reduce waste, and enhance the overall efficiency of the synthesis .
Analyse Chemischer Reaktionen
7-Bromoquinoline-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline-2,7-dicarboxylic acid or reduction to yield 7-aminoquinoline-2-carboxylic acid.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
7-Bromoquinoline-2-carboxylic acid has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: It is used in the development of novel materials with unique electronic and optical properties.
Wirkmechanismus
The mechanism of action of 7-Bromoquinoline-2-carboxylic acid and its derivatives depends on their specific molecular targets and pathways. In medicinal chemistry, these compounds may interact with enzymes, receptors, or other biomolecules to exert their effects. For example, they may inhibit the activity of certain enzymes involved in disease pathways or modulate receptor activity to produce therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
7-Bromoquinoline-2-carboxylic acid can be compared with other similar compounds, such as:
Quinoline-2-carboxylic acid: Lacks the bromine substituent, resulting in different reactivity and biological activity.
7-Chloroquinoline-2-carboxylic acid: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical properties and applications.
7-Iodoquinoline-2-carboxylic acid:
The uniqueness of this compound lies in its specific reactivity and the potential for diverse applications in various fields.
Biologische Aktivität
7-Bromoquinoline-2-carboxylic acid (7-BrQCA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by various research findings and data.
Chemical Structure and Properties
7-BrQCA is characterized by the molecular formula C_10H_6BrNO_2 and a molecular weight of approximately 252.06 g/mol. It features a bromine atom at the 7-position of the quinoline ring and a carboxylic acid group at the 2-position. The compound has a melting point range of 192-198 °C and a boiling point around 403.1 °C under standard atmospheric conditions.
Antibacterial Activity
Research indicates that 7-BrQCA exhibits antibacterial properties against various bacterial strains. Its derivatives have shown effectiveness in inhibiting the growth of Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound in antibiotic development.
Table 1: Antibacterial Activity of 7-BrQCA Derivatives
Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Staphylococcus aureus | 32 µg/mL |
This compound | Escherichia coli | 64 µg/mL |
Antifungal Activity
In addition to its antibacterial effects, 7-BrQCA has been reported to possess antifungal activity, particularly against Candida species. This broad-spectrum activity highlights its potential utility in treating fungal infections.
Antitumor Properties
The antitumor activity of 7-BrQCA has been explored in various studies, demonstrating cytotoxic effects on cancer cell lines. Notably, it has been associated with the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in tumor cells . The compound's mechanism may involve the generation of reactive oxygen species (ROS), which contribute to its cytotoxicity .
Table 2: Antitumor Activity of 7-BrQCA
Cell Line Tested | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 20.1 | Inhibition of tubulin polymerization |
KB-V1 | 14 | Induction of ROS generation |
The biological activity of 7-BrQCA can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : Studies have shown that 7-BrQCA interacts with cytochrome P450 enzymes, which are critical for drug metabolism, potentially influencing pharmacokinetics and therapeutic efficacy.
- Receptor Modulation : The compound may modulate receptor activities involved in cancer and infectious disease pathways, contributing to its therapeutic effects.
Synthesis and Derivatives
The synthesis of 7-BrQCA can be achieved through several organic reactions, making it a versatile building block for creating novel bioactive compounds. Its structure allows for various substitutions, leading to derivatives with enhanced biological activities.
Table 3: Structural Derivatives of 7-BrQCA
Compound Name | Similarity Index |
---|---|
5-Bromoquinoline-2-carboxylic acid | 0.99 |
Methyl 5-bromoquinoline-2-carboxylate | 0.91 |
Ethyl 3-amino-7-bromoquinoline-2-carboxylate | 0.87 |
Case Studies
Several case studies have highlighted the therapeutic potential of 7-BrQCA:
- Anticancer Studies : A study demonstrated that treatment with 7-BrQCA led to significant apoptosis in MCF-7 breast cancer cells through ROS-mediated pathways. This finding underscores the compound's potential as an anticancer agent .
- Antimicrobial Trials : In clinical trials assessing the efficacy of quinoline derivatives, compounds similar to 7-BrQCA showed promising results against resistant bacterial strains, suggesting a pathway for new antibiotic development.
Eigenschaften
IUPAC Name |
7-bromoquinoline-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO2/c11-7-3-1-6-2-4-8(10(13)14)12-9(6)5-7/h1-5H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLRDUYBIGUGOKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=N2)C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60652867 | |
Record name | 7-Bromoquinoline-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60652867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1057217-63-6 | |
Record name | 7-Bromoquinoline-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60652867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1057217-63-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.